

The Furanocoumarin Backbone of Angelicin: A Technical Guide

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Compound of Interest

Compound Name: *Vaginol*

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Abstract

Angelicin, a naturally occurring angular furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. As the parent compound of the angular furanocoumarins, its core backbone is a key determinant of its biological function. This technical guide provides an in-depth exploration of the furanocoumarin backbone of Angelicin, including its chemical properties, biosynthesis, and role in mediating cellular signaling pathways. Detailed experimental protocols for its isolation, characterization, and biological evaluation are provided, alongside a comprehensive summary of its quantitative data.

Introduction

Furanocoumarins are a class of organic compounds characterized by a furan ring fused with a coumarin.[1] They are predominantly found in plants, serving as defense mechanisms against pathogens and herbivores.[1] Furanocoumarins are broadly classified into two types: linear and angular, based on the position of the furan ring fusion. Angelicin, also known as isopsoralen, is the parent compound of the angular furanocoumarins, where the furan ring is fused at the 7,8-position of the benzopyran-2-one core.[2] This angular structure imparts distinct physicochemical and biological properties compared to its linear isomer, psoralen.[1] Angelicin has been shown to possess anti-inflammatory, antiviral, and antitumor activities, making its furanocoumarin backbone a subject of intense research for drug development.[3]

Physicochemical Properties and Quantitative Data

The fundamental properties of the Angelicin molecule are summarized below. This data is crucial for its identification, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of Angelicin

Property	Value	Reference
IUPAC Name	2H-Furo[2,3-h] [2]benzopyran-2-one	[2]
Other Names	Isopsoralen, Angecin, Bakuchicin	[2] [4] [5]
CAS Number	523-50-2	[2]
Chemical Formula	C ₁₁ H ₆ O ₃	[2]
Molar Mass	186.166 g·mol ⁻¹	[2]
Appearance	Pale yellow crystals	[2]
Melting Point	134 °C	[2]
Boiling Point	362.6 °C	[2]
Solubility	10 mM in DMSO	[2]
logP	1.97	[2]

| UV max | 300 nm [\[2\]](#) |

Table 2: Spectroscopic Data of Angelicin

Data Type	Values	Reference
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	6.37 (1H, d, J = 9.6 Hz, H-3), 7.12 (1H, d, J = 2.0 Hz, H-11), 7.36 (1H, d, J = 8.5 Hz, H-5), 7.42 (1H, d, J = 8.5 Hz, H-6), 7.68 (1H, d, J = 2.0 Hz, H-12), 7.79 (1H, d, J = 9.6 Hz, H-4)	[6]

| EIMS m/z (rel. int.) | 186 ([M]⁺, 100), 158 (62), 130 (14), 102 (15) |[6] |

Table 3: Reported Bioactivity of Angelicin

Activity	Cell Line/Model	IC ₅₀ /EC ₅₀	Reference
Antiviral (γ-herpesvirus)	MHV-68	IC ₅₀ = 28.95 μM	[3]
Cytotoxicity (Hepatocellular Carcinoma)	Huh-7	IC ₅₀ values determined for assays	[7]
Cytotoxicity (Cervical Cancer)	HeLa, SiHa	IC ₃₀ and IC ₅₀ values determined for assays	[7]
Topoisomerase II Inhibition		IC ₅₀ = 404 μM	[5]

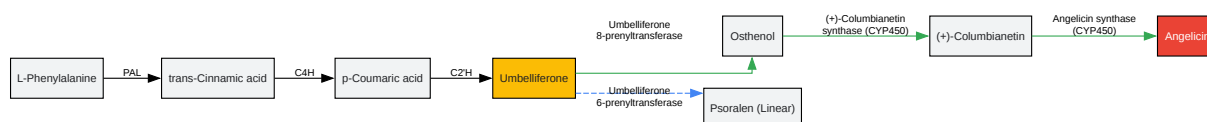
| Hepatoprotective | Tacrine-induced cytotoxicity in HepG2 | EC₅₀ = 47 μg/ml |[5] |

Note: IC₅₀ values can vary between studies due to differences in experimental conditions such as cell density, purity of the compound, and assay duration.[8]

Biosynthesis of the Angelicin Backbone

The biosynthesis of Angelicin begins with the shikimic acid pathway, a common route in plants for the synthesis of aromatic amino acids.[2]

- **Phenylalanine to Umbelliferone:** The pathway starts with L-phenylalanine, which is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL).[2] Subsequent hydroxylation and isomerization steps lead to the formation of umbelliferone, a key intermediate.[2][7]
- **Divergence to Angular Furanocoumarins:** Umbelliferone is a critical branch point in furanocoumarin biosynthesis.[7] For the synthesis of angular furanocoumarins like Angelicin, umbelliferone undergoes prenylation at the C-8 position by umbelliferone 8-prenyltransferase (PT) to yield osthenol.[2][9]
- **Formation of the Furan Ring:** Osthenol is then oxidized to (+)-columbianetin by (+)-columbianetin synthase, a cytochrome P450 enzyme.[2] The final step is the conversion of (+)-columbianetin to Angelicin, catalyzed by angelicin synthase, another cytochrome P450 enzyme.[2][10]



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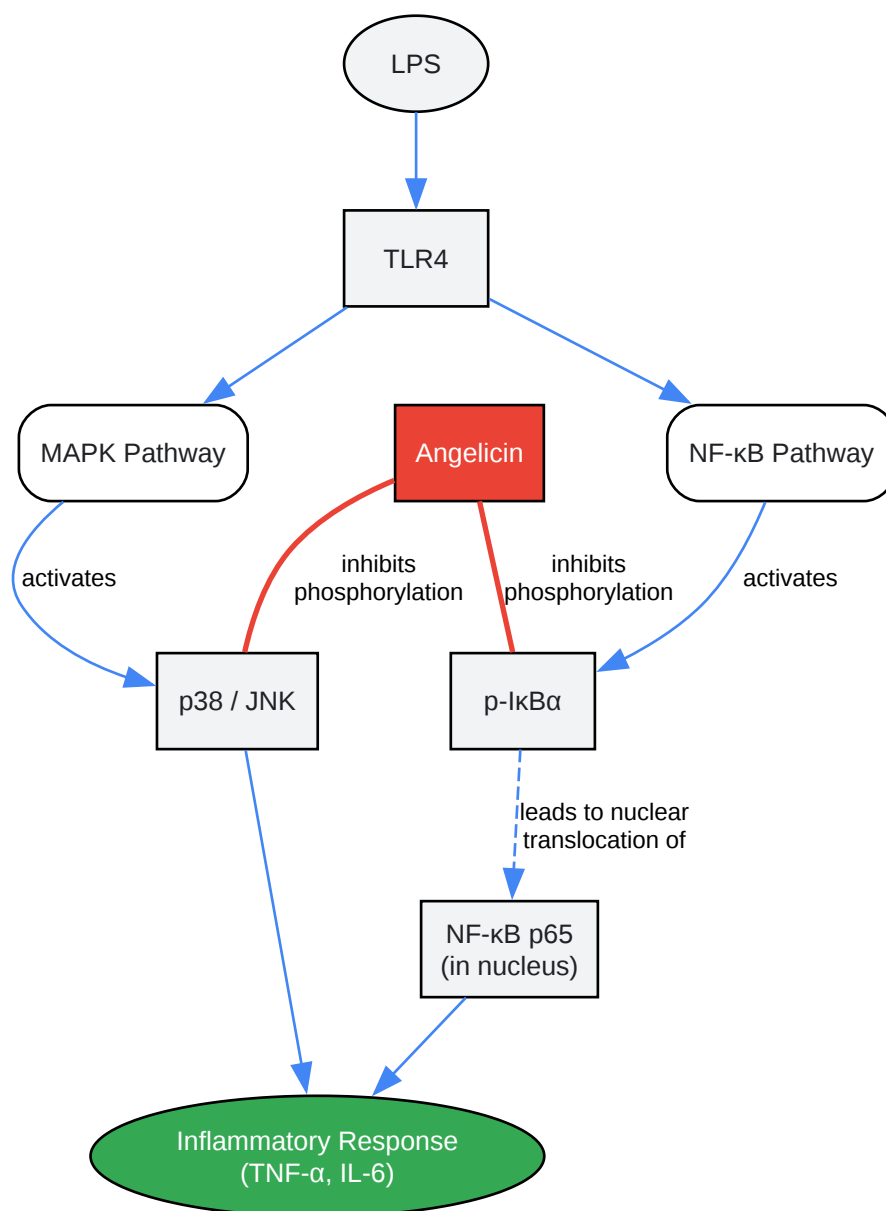
Biosynthesis of Angelicin from L-Phenylalanine.

Signaling Pathways Modulated by Angelicin

Angelicin exerts its biological effects by modulating several key signaling pathways, primarily implicated in inflammation and cancer.

Inhibition of NF- κ B and MAPK Signaling Pathways

Angelicin has demonstrated potent anti-inflammatory effects by inhibiting the NF- κ B and MAPK signaling pathways.[3][11] In response to inflammatory stimuli like lipopolysaccharide (LPS), Angelicin can block the phosphorylation of I κ B α and the subsequent nuclear translocation of NF- κ B p65.[11] It also inhibits the phosphorylation of p38 and JNK, key components of the MAPK pathway.[3][11]



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Angelicin's inhibition of NF-κB and MAPK pathways.

Induction of Apoptosis

In cancer cells, Angelicin can induce apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[3] This is accompanied by the activation of caspase-9 and caspase-3, key executioners of the apoptotic cascade.[3]

Other Signaling Pathways

Recent studies have implicated Angelicin in the regulation of other pathways, including:

- **STAT3 Signaling:** Angelicin can regulate macrophage polarization via the STAT3/p-STAT3 pathway, suggesting a role in alleviating osteoarthritis.[\[12\]](#)
- **KAT6A/Nrf2 Signaling:** It has been shown to improve osteoporosis by reducing reactive oxygen species (ROS) production in osteoclasts through the KAT6A/Nrf2 signaling pathway.[\[13\]](#)

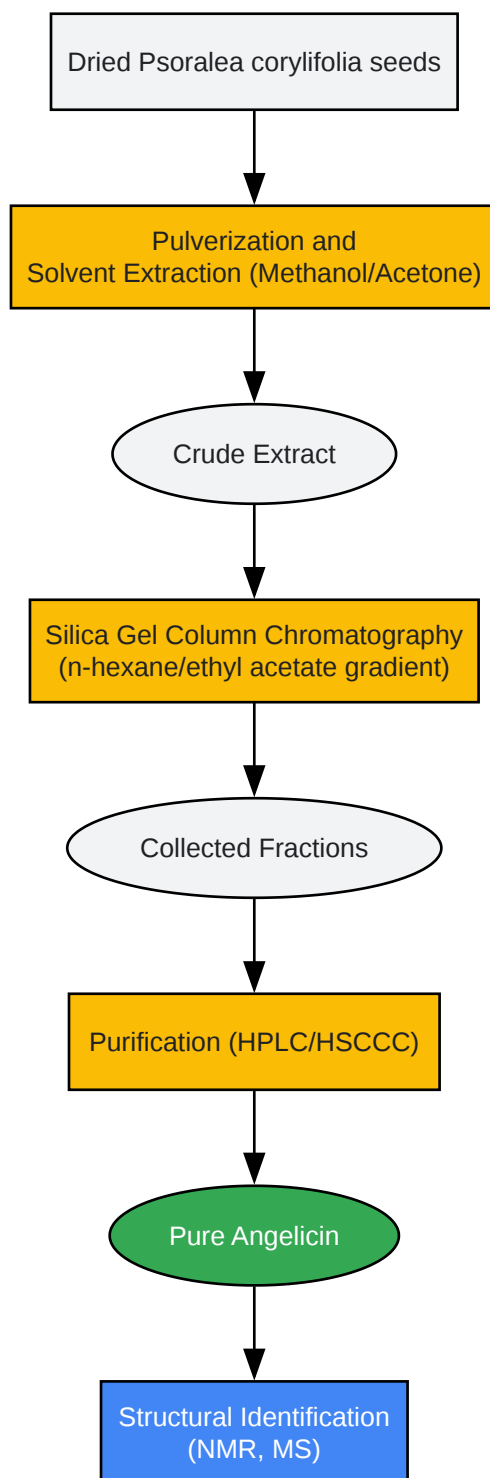
Experimental Protocols

Isolation of Angelicin from *Psoralea corylifolia*

This protocol describes a general method for the isolation of Angelicin.

- **Extraction:**
 - Pulverize dried seeds of *Psoralea corylifolia*.
 - Extract the powder with methanol or acetone at 50°C for 2 hours.
 - Filter the extract and concentrate it under vacuum to obtain a dry residue.
- **Chromatographic Separation:**
 - Subject the residue to column chromatography on silica gel.
 - Elute with a gradient of n-hexane and ethyl acetate.
 - Monitor fractions by Thin Layer Chromatography (TLC).
- **Purification:**
 - Combine fractions containing Angelicin and further purify using High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for high purity.[\[14\]](#) A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (5:5:4.5:5.5, v/v) can be effective for HSCCC.[\[14\]](#)
- **Identification:**

- Confirm the identity of the purified compound as Angelicin using NMR and Mass Spectrometry.[14]



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Workflow for the isolation of Angelicin.

Quantification of Angelicin by HPLC

This protocol provides a method for the quantitative analysis of Angelicin.

- Chromatographic Conditions:
 - Column: Reversed-phase C18 column (e.g., Agilent Zorbax C₁₈, 4.6 mm × 250 mm, 5 μm).
[4]
 - Mobile Phase: Isocratic elution with methanol and water (45:55) or acetonitrile and water (20:80, v/v). [2][4]
 - Flow Rate: 1.0 ml/min. [4]
 - Detection Wavelength: 245 nm. [4]
 - Column Temperature: 25 °C. [4]
- Standard Preparation:
 - Prepare a stock solution of pure Angelicin in methanol.
 - Create a series of standard solutions by serial dilution to generate a calibration curve.
- Sample Preparation:
 - Extract the sample containing Angelicin with a suitable solvent (e.g., 70% ethanol). [4]
 - Filter the sample through a 0.45 μm syringe filter before injection.
- Analysis:
 - Inject a fixed volume (e.g., 10 μl) of the standard and sample solutions. [4]
 - Quantify Angelicin in the sample by comparing its peak area to the calibration curve.

Cell Viability (MTT) Assay

This protocol outlines the assessment of Angelicin's effect on cell viability.

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Treatment:
 - Treat the cells with various concentrations of Angelicin for a specified duration (e.g., 24, 48, or 72 hours).^[13] Include a vehicle control (e.g., DMSO).
- MTT Addition:
 - After incubation, add 50 μ L of MTT solution (5 mg/ml in PBS) to each well.
 - Incubate the plate at 37°C for 3 hours.
- Formazan Solubilization:
 - Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis of NF- κ B Pathway

This protocol describes the analysis of key proteins in the NF- κ B pathway.

- Cell Treatment and Lysis:
 - Treat cells with Angelicin with or without an inflammatory stimulus (e.g., LPS).
 - Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Separate equal amounts of protein on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies against p-IkB α , IkB α , p-p65, p65, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify band intensities using densitometry software.

Conclusion

The angular furanocoumarin backbone of Angelicin is a versatile scaffold that confers a wide range of biological activities. Its ability to modulate critical signaling pathways, particularly those involved in inflammation and cancer, underscores its potential as a lead compound for drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the therapeutic applications of Angelicin and its derivatives. A thorough understanding of its chemical properties, biosynthesis, and mechanisms of action is paramount for the rational design of novel therapeutics based on this promising natural product.

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